Sinapoyl malate

Übersicht

Beschreibung

Sinapoyl malate is a secondary metabolite found abundantly in plants of the Brassica family. It belongs to the group of p-hydroxycinnamic acids . These compounds play essential roles in various plant processes, including coloration of flowers, UV radiation protection, natural aromas, and defense against predators and pathogens .

Synthesis Analysis

Researchers have developed sustainable synthetic routes to produce this compound. These methods allow for its incorporation into cosmetic formulations and other applications. Notably, this compound has gained attention due to its UV-filtering properties and potential as a safe and natural alternative to chemical sunscreens .

Molecular Structure Analysis

Chemical Reactions Analysis

This compound participates in various biochemical reactions within plants. Its ester form, sinapoyl choline (also known as sinapine), sinapoyl glucose, and other derivatives are present in different plant parts. These compounds contribute to plant growth, defense mechanisms, and responses to external stressors .

Wissenschaftliche Forschungsanwendungen

Ultraviolet Protection and Photodynamics

Natural Plant Sunscreen : Sinapoyl malate acts as a natural sunscreen molecule in plants, offering protection against harmful ultraviolet radiation. Studies have shown that its ultrafast dynamics, including a trans-cis isomerization pathway, are highly conserved even with increasing molecular complexity. This makes this compound and its derivatives effective UV photoprotectors, potentially suitable for enhancements in sunscreen formulations (Baker et al., 2020).

UV-B Screening Agent in Plants : this compound's intrinsic UV spectral properties have been a subject of research. Its spectral broadening in the UV-B region, even under isolated conditions, suggests that its selection as a UV-B sunscreen might be based on the quantum mechanical features of its excited states. The study of sinapate esters provides insight into the mechanism intrinsic to this compound, contributing to its role as a UV-B screening agent (Dean et al., 2014).

Barrierless Photoisomerization : The trans-cis photoisomerization of this compound is a key process in its function as a plant sunscreen. This isomerization occurs rapidly and without energy barriers, highlighting its efficiency as a UV absorber. The photoisomerization process and the strong UV absorption of its photoproducts are integral to this compound's protective role against UV radiation (Luo et al., 2017).

Synthesis and Sustainability

Synthesis of Sinapoyl-L-malate : Research has focused on developing more sustainable synthetic pathways for sinapoyl-L-malate. A shorter, greener synthesis method has been devised, offering an environmentally friendly alternative to previous procedures. This synthesis route could facilitate the industrialization and commercialization of sinapoyl-L-malate, especially for cosmetic applications like sunscreens (Peyrot et al., 2020).

Sustainable Dimerization of Sinapate Esters : Copper(I)-catalyzed dimerization of sinapate esters has been developed as a sustainable synthetic process. This method enhances the anti-UV and antiradical properties of sinapic acid esters, making them suitable for applications in cosmetics, plastics, and food industries. This sustainable approach indicates the potential for broader use of this compound derivatives (Mention et al., 2020).

Biochemical Mechanisms and Metabolism

Enzymatic Characterization : Studies have detailed the purification and characterization of sinapoylglucose:malate sinapoyltransferase from plants like Raphanus sativus. This enzyme catalyzes the synthesis of sinapoyl-l-malate, playing a crucial role in the plant's phenylpropanoid metabolism. Such insights are vital for understanding the biochemical pathways involving this compound (Gräwe et al., 1992).

Photoprotective Efficacy in Different Solvents : The photoprotective efficacy of this compound derivatives in various solvent environments has been investigated. This research highlights the molecule's adaptability and effectiveness as a UV photoprotector under different conditions, underscoring its potential for diverse applications (Horbury et al., 2017).

Role in Phenylpropanoid Pathway : An Arabidopsis mutant study revealed the crucial role of this compound in the phenylpropanoid pathway. Mutations affecting the synthesis of this compound led to increased UV transparency and altered lignin composition, emphasizing its significance in plant biochemistry and photoprotection (Chapple et al., 1992).

Photodegradation Products : The identification of degradation products of this compound under solar irradiation provides insights into its stability and potential environmental impact. This knowledge is essential for assessing the suitability of this compound as a photomolecular heater or UV filter in agriculture and other applications (Vink et al., 2023).

Wirkmechanismus

Eigenschaften

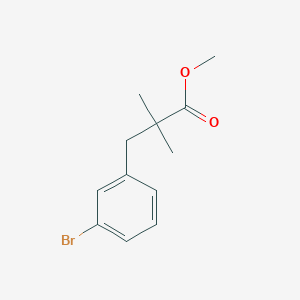

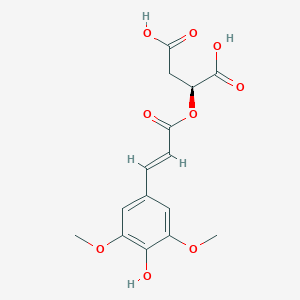

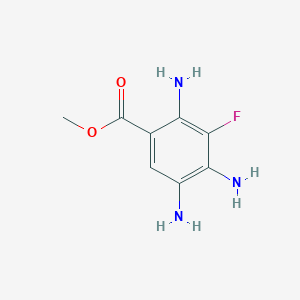

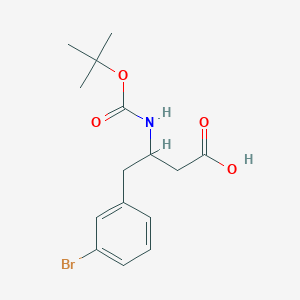

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDGAPSRYCQPBG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346426 | |

| Record name | Sinapoyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92344-58-6 | |

| Record name | Sinapoyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)

![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)